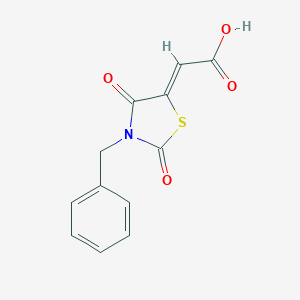
3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate, also known as MBS, is a water-soluble fluorescent dye used in biochemical research. MBS is commonly used to label proteins and nucleic acids, and it has been shown to be a useful tool in studying protein-protein interactions and protein-DNA interactions. MBS is also used as a pH indicator and a probe for detecting changes in the local environment of biological molecules.
作用机制
The mechanism of action of 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate is based on its fluorescent properties. When 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate is excited with light of a specific wavelength, it emits light at a longer wavelength. This fluorescence can be detected and measured, allowing researchers to track the movement and interactions of labeled molecules.
Biochemical and Physiological Effects:
3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound and is generally considered safe for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate in lab experiments is its water solubility and fluorescent properties. This makes it easy to label proteins and nucleic acids, and to track their movement and interactions in live cells. However, one limitation of 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate is that its fluorescence can be quenched by certain chemical environments, such as high salt concentrations or the presence of certain metals. Careful experimental design is necessary to avoid these issues.
未来方向
There are many potential future directions for research involving 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate. One area of interest is the development of new fluorescent dyes based on the benzimidazole scaffold. These dyes could have improved properties such as increased brightness or stability, and could be used in a wide range of applications. Another area of interest is the use of 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate in combination with other labeling techniques, such as super-resolution microscopy or mass spectrometry. This could provide new insights into the structure and function of biological molecules. Finally, there is potential for the development of new applications for 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate beyond its current uses in protein and nucleic acid labeling and pH sensing.
合成方法
The synthesis of 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate involves the reaction of 3-(3-methylbutyl)-1H-benzimidazole with sodium bisulfite. This reaction produces the sulfonate group on the benzimidazole ring, which imparts the water solubility and fluorescent properties to the molecule. The synthesis of 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate is a relatively simple and straightforward process, and the compound is commercially available from a number of chemical suppliers.
科学研究应用
3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate has a wide range of applications in scientific research. One of the most common uses of 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate is as a fluorescent label for proteins and nucleic acids. By attaching 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate to these molecules, researchers can track their movement and interactions in live cells. 3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate is also used as a pH indicator, as its fluorescence properties change depending on the pH of the local environment. This makes it a useful tool for studying the pH of various biological compartments, such as the lysosome or the Golgi apparatus.
属性
IUPAC Name |
3-(3-methylbutyl)-1H-benzimidazol-3-ium-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)18(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUJBCDPRSFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537009-99-7 |
Source


|
| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537009-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

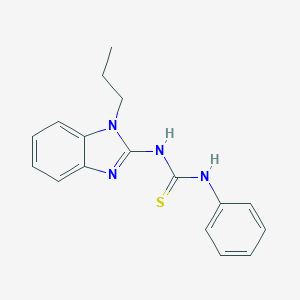
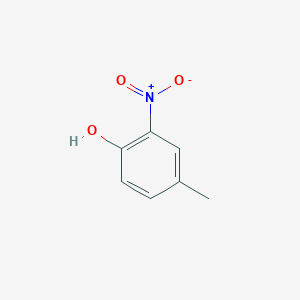
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
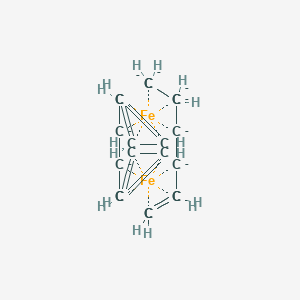
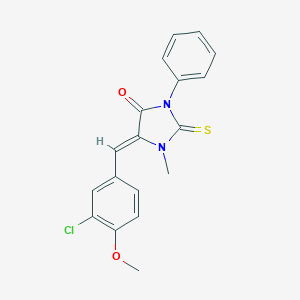
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
